molecular formula C15H16O2S B167844 2-(p-Tolyl-2,5-xylylsulfone) CAS No. 1816-96-2

2-(p-Tolyl-2,5-xylylsulfone)

Cat. No. B167844
CAS RN: 1816-96-2
M. Wt: 260.4 g/mol
InChI Key: GKNGBKLNJPDXGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(p-Tolyl-2,5-xylylsulfone) is a chemical compound that has been extensively studied in scientific research due to its unique properties. It is commonly used in organic synthesis, as well as in biochemical and physiological research.

Mechanism Of Action

The mechanism of action of 2-(p-Tolyl-2,5-xylylsulfone) is not well understood, but it is believed to act as a strong electrophile due to the presence of the sulfone group. This electrophilic nature makes it useful in organic synthesis, as it can react with a variety of nucleophiles.

Biochemical And Physiological Effects

2-(p-Tolyl-2,5-xylylsulfone) has been shown to have a variety of biochemical and physiological effects. In one study, it was found to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. It has also been shown to have antibacterial properties, making it a potential candidate for the development of new antibiotics.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(p-Tolyl-2,5-xylylsulfone) in lab experiments is its high reactivity, which allows for the preparation of a wide variety of organic compounds. However, its electrophilic nature can also make it difficult to handle, as it can react with a variety of nucleophiles. Additionally, its potential toxicity must be taken into consideration when working with this compound.

Future Directions

There are many potential future directions for research involving 2-(p-Tolyl-2,5-xylylsulfone). One area of interest is the development of new organic compounds using this compound as a starting material. Additionally, further research into its mechanism of action and potential therapeutic applications could lead to the development of new drugs and treatments for a variety of diseases. Finally, the potential use of 2-(p-Tolyl-2,5-xylylsulfone) as a catalyst in organic reactions is an area that could be explored in future research.

Synthesis Methods

The synthesis of 2-(p-Tolyl-2,5-xylylsulfone) involves the reaction of p-tolylmagnesium bromide with 2,5-dibromotoluene in the presence of copper(I) iodide. This reaction results in the formation of the desired product, which can be purified through recrystallization.

Scientific Research Applications

2-(p-Tolyl-2,5-xylylsulfone) has been used in a variety of scientific research applications. One of its primary uses is in organic synthesis, where it is used as a reagent in the preparation of various organic compounds. It has also been used in biochemical and physiological research, particularly in the study of enzymes and their mechanisms of action.

properties

CAS RN

1816-96-2

Product Name

2-(p-Tolyl-2,5-xylylsulfone)

Molecular Formula

C15H16O2S

Molecular Weight

260.4 g/mol

IUPAC Name

1,4-dimethyl-2-(4-methylphenyl)sulfonylbenzene

InChI

InChI=1S/C15H16O2S/c1-11-5-8-14(9-6-11)18(16,17)15-10-12(2)4-7-13(15)3/h4-10H,1-3H3

InChI Key

GKNGBKLNJPDXGS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC(=C2)C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC(=C2)C)C

Other CAS RN

1816-96-2

Origin of Product

United States

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